molecular formula C22H17F2N3O3S B4370441 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4370441
M. Wt: 441.5 g/mol
InChI Key: LVJQKMJMRDTXBP-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidin-4(1H)-one family

Preparation Methods

The synthesis of 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves several steps. One common method includes the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . Another approach involves the use of microwave-assisted synthesis, where 2-amino-nicotinonitriles react with carbonyl compounds in the presence of DBU under microwave irradiation . These methods provide efficient and high-yielding routes for the preparation of this compound.

Chemical Reactions Analysis

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and mercapto groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by forming covalent bonds with the active site or by competing with natural substrates .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, such as:

  • 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 6-(5-fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 6-(5-ethyl-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of difluoromethyl and mercapto groups in 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S/c1-29-13-9-7-12(8-10-13)15-11-14(19(23)24)18-20(25-15)27(22(31)26-21(18)28)16-5-3-4-6-17(16)30-2/h3-11,19H,1-2H3,(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJQKMJMRDTXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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